Cas no 1602162-71-9 (1-2-iodo-1-(propan-2-yloxy)ethyl-3-methylbenzene)
1-2-iodo-1-(propan-2-yloxy)ethyl-3-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-2-iodo-1-(propan-2-yloxy)ethyl-3-methylbenzene
- 1-[2-iodo-1-(propan-2-yloxy)ethyl]-3-methylbenzene
- 1602162-71-9
- EN300-1133835
-
- Inchi: 1S/C12H17IO/c1-9(2)14-12(8-13)11-6-4-5-10(3)7-11/h4-7,9,12H,8H2,1-3H3
- InChI Key: XDJXHRLNNAEVLV-UHFFFAOYSA-N
- SMILES: ICC(C1C=CC=C(C)C=1)OC(C)C
Computed Properties
- Exact Mass: 304.03241g/mol
- Monoisotopic Mass: 304.03241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 9.2Ų
1-2-iodo-1-(propan-2-yloxy)ethyl-3-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1133835-0.05g |
1-[2-iodo-1-(propan-2-yloxy)ethyl]-3-methylbenzene |
1602162-71-9 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
| Enamine | EN300-1133835-0.1g |
1-[2-iodo-1-(propan-2-yloxy)ethyl]-3-methylbenzene |
1602162-71-9 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
| Enamine | EN300-1133835-0.25g |
1-[2-iodo-1-(propan-2-yloxy)ethyl]-3-methylbenzene |
1602162-71-9 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
| Enamine | EN300-1133835-0.5g |
1-[2-iodo-1-(propan-2-yloxy)ethyl]-3-methylbenzene |
1602162-71-9 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
| Enamine | EN300-1133835-1.0g |
1-[2-iodo-1-(propan-2-yloxy)ethyl]-3-methylbenzene |
1602162-71-9 | 1g |
$842.0 | 2023-05-24 | ||
| Enamine | EN300-1133835-2.5g |
1-[2-iodo-1-(propan-2-yloxy)ethyl]-3-methylbenzene |
1602162-71-9 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
| Enamine | EN300-1133835-5.0g |
1-[2-iodo-1-(propan-2-yloxy)ethyl]-3-methylbenzene |
1602162-71-9 | 5g |
$2443.0 | 2023-05-24 | ||
| Enamine | EN300-1133835-10.0g |
1-[2-iodo-1-(propan-2-yloxy)ethyl]-3-methylbenzene |
1602162-71-9 | 10g |
$3622.0 | 2023-05-24 | ||
| Enamine | EN300-1133835-1g |
1-[2-iodo-1-(propan-2-yloxy)ethyl]-3-methylbenzene |
1602162-71-9 | 95% | 1g |
$699.0 | 2023-10-26 | |
| Enamine | EN300-1133835-5g |
1-[2-iodo-1-(propan-2-yloxy)ethyl]-3-methylbenzene |
1602162-71-9 | 95% | 5g |
$2028.0 | 2023-10-26 |
1-2-iodo-1-(propan-2-yloxy)ethyl-3-methylbenzene Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 1-2-iodo-1-(propan-2-yloxy)ethyl-3-methylbenzene
Introduction to 1-2-Iodo-1-(Propan-2-Yloxy)Ethyl-3-Methylbenzene (CAS No. 1602162-71-9)
The compound 1-2-Iodo-1-(Propan-2-Yloxy)Ethyl-3-Methylbenzene, identified by the CAS registry number CAS No. 1602162-71-9, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes an iodo group, a propanol ether group, and a methyl-substituted benzene ring. The combination of these functional groups makes it a versatile building block in organic synthesis.
Recent studies have highlighted the importance of such compounds in the development of advanced materials and therapeutic agents. For instance, the iodo group in 1-Iodo derivatives is often utilized in coupling reactions, enabling the construction of biologically active molecules. The presence of the propanol ether group further enhances the compound's reactivity and selectivity in various chemical transformations.
The synthesis of 1-(Propan-2-Yloxy)Ethyl derivatives has been optimized through modern catalytic methods, ensuring high yields and purity. Researchers have also explored the stereochemical properties of this compound, revealing its potential in asymmetric synthesis—a critical area in drug discovery.
In terms of chemical properties, 3-Methylbenzene derivatives are known for their stability and aromaticity, which contribute to their wide-ranging applications. The methyl group substitution on the benzene ring not only influences the compound's electronic properties but also plays a role in its solubility and reactivity.
Recent advancements in computational chemistry have allowed for detailed molecular modeling of CAS No. 1602162-71. These models provide insights into the compound's electronic structure, enabling predictions about its reactivity and potential interactions with biological systems.
The application of this compound extends to various fields, including polymer chemistry, where its unique functional groups can be used to design novel materials with tailored properties. Additionally, its role as an intermediate in pharmaceutical synthesis has been documented in several recent publications.
In conclusion, 1-Iodo-Propanol Ethyl Benzene derivatives like CAS No. 1602162 represent a promising class of compounds with diverse applications. Ongoing research continues to uncover new avenues for their use, solidifying their importance in modern chemistry and materials science.
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